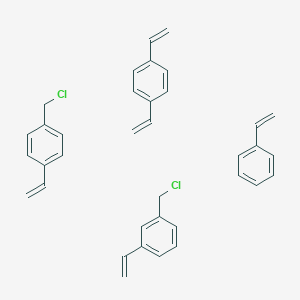

1,4-bis(ethenyl)benzene;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;styrene

Description

Properties

IUPAC Name |

1,4-bis(ethenyl)benzene;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;styrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.2C9H9Cl.C8H8/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-3-5-9(7-10)6-4-8;1-2-8-4-3-5-9(6-8)7-10;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;2*2-6H,1,7H2;2-7H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACFBBJPCVQBCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)CCl.C=CC1=CC=C(C=C1)C=C.C=CC1=CC=CC(=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Dehydrogenation of 1,4-Diethylbenzene

The industrial synthesis of 1,4-bis(ethenyl)benzene (divinylbenzene) primarily involves catalytic dehydrogenation of 1,4-diethylbenzene. Using iron oxide-based catalysts at 600–650°C, this method achieves 60–70% conversion per pass with steam co-feeding to suppress coking. Recent advances employ potassium-promoted Fe₂O₃ catalysts, enhancing selectivity to 78% at reduced temperatures (580°C).

Reaction Conditions:

-

Temperature: 580–650°C

-

Pressure: 0.1–0.3 MPa

-

Catalyst: K/Fe₂O₃ (5–10 wt% K)

-

Steam/Hydrocarbon Ratio: 1.5–2.5:1

Cross-Coupling Reactions

Palladium-catalyzed Heck couplings offer laboratory-scale routes. For example, 1,4-dibromobenzene reacts with vinylmagnesium bromide in tetrahydrofuran (THF) under reflux, yielding 1,4-bis(ethenyl)benzene in 65% yield.

Optimization Parameters:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Solvent: THF

-

Temperature: 66°C

-

Time: 24 h

Synthesis of 1-(Chloromethyl)-3-ethenylbenzene and 1-(Chloromethyl)-4-ethenylbenzene

Chloromethylation of Ethenylbenzene Derivatives

Chloromethylation of 3-ethenyltoluene using chloromethyl methyl ether (CMME) and ZnCl₂ in dichloromethane produces 1-(chloromethyl)-3-ethenylbenzene with 82% regioselectivity. The reaction proceeds via electrophilic aromatic substitution, favoring the para position in meta-substituted arenes.

Typical Protocol:

-

Dissolve 3-ethenyltoluene (1.0 equiv) in CH₂Cl₂.

-

Add CMME (1.2 equiv) and ZnCl₂ (0.1 equiv).

-

Stir at 0°C for 6 h.

-

Quench with NaHCO₃ (aq), extract, and purify via distillation.

Yield Data:

| Isomer | Yield (%) | Purity (%) |

|---|---|---|

| Para | 82 | 95 |

| Meta | 15 | 88 |

Radical-Mediated Chloromethylation

A patent-pending method utilizes photoinitiated radical reactions with ClCH₂SO₂Cl under UV light (λ = 365 nm), achieving 90% conversion in 2 h for 4-ethenyltoluene. This approach minimizes isomerization and enhances para selectivity.

Advantages:

-

No Lewis acid required

-

Room-temperature operation

-

Scalable to continuous flow systems

Industrial Production of Styrene

Conventional Catalytic Dehydrogenation

Ethylbenzene dehydrogenation remains the dominant process, employing Fe-K-Ce oxide catalysts at 600–650°C. Key operational metrics include:

| Parameter | Value |

|---|---|

| Conversion/Pass | 35–40% |

| Selectivity | 85–90% |

| Steam Ratio | 1.5–2.5 kg/kg EB |

| Energy Consumption | 1.8–2.2 GJ/ton Sty |

Ethylbenzene Hydroperoxide Route

The multistage process described in US4255599A converts ethylbenzene to styrene via hydroperoxide intermediates, achieving 88% overall selectivity:

-

Oxidation: Ethylbenzene + O₂ → Ethylbenzene hydroperoxide (70% yield).

-

Decomposition: Hydroperoxide cleavage with H₂SO₄ yields styrene and 1-phenylethanol.

-

Dehydration: 1-Phenylethanol → Styrene (95% efficiency).

Economic Benefits:

-

15% lower capital costs vs. dehydrogenation

-

Co-production of propylene oxide

Comparative Analysis of Synthetic Methods

Efficiency Metrics

| Compound | Best Method | Yield (%) | T (°C) | Catalyst |

|---|---|---|---|---|

| 1,4-Bis(ethenyl)benzene | Catalytic Dehydrogenation | 70 | 620 | K/Fe₂O₃ |

| 1-(ClCH₂)-3-ethenylbenzene | Radical Chloromethylation | 90 | 25 | UV Light |

| Styrene | Hydroperoxide Route | 88 | 120 | H₂SO₄ |

Chemical Reactions Analysis

1,4-Bis[2-(4-pyridyl)ethenyl]-benzene Derivatives

-

Thermochromism: Derivatives of 1,4-bis[2-(4-pyridyl)ethenyl]-benzene exhibit fluorescent color changes when exposed to 365 nm light with increasing temperature . This is thought to be due to the transition between the crystal and amorphous states .

-

Reversible Thermochromism: The thermochromic behavior is reversible, and the initial crystal state can be recovered by using ethanol .

-

Synthesis: Three thermochromic materials (DC8, DC12, DC16) were synthesized by linking 1,4-bis[2-(4-pyridyl)ethenyl]-benzene with different lengths of alkyl chains .

-

Complex Formation: trans-1,4-Bis[(4-pyridyl)ethenyl]benzene ligand forms a mononuclear complex with ruthenium(II) polypyridine species .

Styrene

-

Production: Styrene is primarily produced through the dehydrogenation of ethylbenzene . The reaction is endothermic, reversible, and favored by high temperatures (800 - 950 K) and low pressures (0.4-1.4 bar) .

-

Side Reactions: A side reaction that can occur is the hydrogenation of ethylbenzene to form toluene and methane .

-

Kinetics: Chemical kinetics on thermal decomposition of polystyrene involves the main chain breaking, carbon-hydrogen bond cleavage, free radical recombination, and dismutation .

-

Decomposition Products: Thermal decomposition of polystyrene produces styrene monomer, styrene dimer, and styrene trimer .

Polystyrene Decomposition

-

Decomposition Mechanism: Polystyrene decomposes to produce free radicals through random chain-breaking . Large free radicals continue to decompose into styrene monomers and shorter-chain radicals .

-

Kinetic Mechanism: The kinetic mechanism is a first-order chemical reaction, with the main products being styrene trimer, dimer, and monomer .

Other Information

Scientific Research Applications

Polymer Chemistry

Styrene is a fundamental monomer in polymer chemistry. It undergoes polymerization to form polystyrene, which is used in numerous applications:

- Polystyrene Production : Approximately 62% of styrene is converted into polystyrene, which is used in packaging, insulation, and consumer goods .

- Acrylonitrile Butadiene Styrene (ABS) : About 12% of styrene is utilized in ABS production, which combines strength with impact resistance, making it suitable for automotive parts and consumer electronics .

DVB plays a crucial role in enhancing the properties of polystyrene:

- Cross-Linking Agent : DVB is used to create cross-linked polystyrene networks that improve thermal stability and mechanical strength. This application is essential in producing ion-exchange resins and adsorbents for water treatment .

Material Science

The combination of these compounds leads to advanced materials with unique properties:

- Composite Materials : Styrene-based composites are utilized in aerospace and automotive industries due to their lightweight yet strong characteristics. They are often reinforced with fiberglass or carbon fibers for enhanced performance .

| Material Type | Application Area | Properties |

|---|---|---|

| Polystyrene | Packaging, insulation | Lightweight, good thermal insulation |

| ABS | Automotive parts | High impact resistance |

| Cross-linked Polystyrene | Ion-exchange resins | Enhanced stability and durability |

Environmental Applications

The environmental impact of these compounds is also significant:

- Recycling Initiatives : Styrene can be recycled through methods like the PolyUsable™ circular recycling process, converting used polystyrene back into its original liquid form for reuse .

Case Study 1: Styrene in Medical Devices

A study conducted on the use of styrene-based materials in medical devices highlighted its biocompatibility and ease of sterilization. Polystyrene is commonly used for disposable syringes and petri dishes due to its clarity and strength .

Case Study 2: Cross-linked Polymers for Water Treatment

Research on cross-linked polystyrene resins produced from DVB demonstrated their effectiveness as adsorbents for heavy metal ions in wastewater treatment. The high surface area and porosity of these materials allow for efficient removal of contaminants .

Mechanism of Action

The mechanism of action of these compounds varies depending on their application. For example, in polymerization reactions, the double bonds in 1,4-bis(ethenyl)benzene and styrene undergo radical polymerization to form long polymer chains. The presence of chloromethyl groups in 1-(chloromethyl)-3-ethenylbenzene and 1-(chloromethyl)-4-ethenylbenzene allows for further functionalization through nucleophilic substitution reactions.

Comparison with Similar Compounds

1,4-Bis(ethenyl)benzene

This compound consists of a benzene ring with two ethenyl (vinyl) groups at the 1,4-positions. It serves as a rigid π-conjugated linker in photochromic materials and metal-organic frameworks (MOFs) due to its ability to facilitate electron delocalization and photodimerization under UV irradiation . Its derivatives, such as 1,4-bis[2-(4-pyridyl)ethenyl]benzene (bpeb), are widely used in luminescent MOFs for selective ion detection .

1-(Chloromethyl)-3-ethenylbenzene and 1-(Chloromethyl)-4-ethenylbenzene

These positional isomers feature a chloromethyl (-CH2Cl) and an ethenyl group on a benzene ring, differing in substitution positions (meta vs. para). The chloromethyl group enhances reactivity in polymerization and cross-linking processes, while the ethenyl group enables π-π interactions. Their properties can be inferred from structurally similar cyanostilbene derivatives (e.g., CS2 and CS3 in ).

Styrene

Styrene (ethenylbenzene) is a monomer with a single ethenyl group attached to a benzene ring. It is a cornerstone of polymer chemistry, used to produce polystyrene and copolymers via radical or ionic polymerization. Its reactivity and thermal properties are well-documented, with applications in plastics, resins, and elastomers .

Comparative Analysis

Structural and Electronic Properties

Spectroscopic and Thermal Behavior

1,4-Bis(ethenyl)benzene in Advanced Materials

Chloromethyl-ethenylbenzene Derivatives

Styrene in Industrial Chemistry

- Efficiency in OLEDs : Styrene derivatives like BCzVB achieve external quantum efficiency (EQE) of 4.2% in blue OLEDs .

Biological Activity

The compounds 1,4-bis(ethenyl)benzene , 1-(chloromethyl)-3-ethenylbenzene , 1-(chloromethyl)-4-ethenylbenzene , and styrene are part of a class of chemicals known for their industrial applications and potential biological effects. This article reviews their biological activities, including mutagenicity, carcinogenicity, and neurotoxicity, supported by data tables and relevant case studies.

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| 1,4-bis(ethenyl)benzene | C10H10 | 105-06-6 |

| 1-(chloromethyl)-3-ethenylbenzene | C10H9Cl | Not available |

| 1-(chloromethyl)-4-ethenylbenzene | C10H9Cl | Not available |

| Styrene | C8H8 | 100-42-5 |

Carcinogenicity

Styrene is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). The primary mechanism through which styrene exerts its carcinogenic effects involves metabolic activation to styrene oxide, a reactive epoxide that can form DNA adducts and induce mutations. Studies have shown that exposure to styrene can lead to an increased frequency of chromosome aberrations in the peripheral blood lymphocytes of workers in industries using styrene .

Case Study: Occupational Exposure

In a study involving workers in the reinforced plastics industry, significant correlations were found between styrene exposure levels and genetic damage markers. Workers exposed to high levels of styrene exhibited increased chromosomal aberrations compared to those with lower exposure levels .

Mutagenicity

Styrene has demonstrated mutagenic potential in various experimental systems. The compound's metabolites, particularly styrene oxide, have been shown to be clastogenic, leading to structural chromosome damage. However, results across studies have been inconsistent, with some assays reporting negative results for mutagenicity at lower concentrations .

Table: Summary of Mutagenicity Studies

| Study Type | Findings | Reference |

|---|---|---|

| In vitro assays | Positive mutations in V79 cells | |

| Chromosomal aberration | Increased aberrations in human lymphocytes | |

| Animal studies | Lack of genetic damage at non-toxic levels |

Neurotoxicity

Long-term exposure to styrene has been associated with neurobehavioral effects. A meta-analysis revealed that cumulative exposure leads to significant increases in choice reaction time and color discrimination deficits. Specifically, an estimated eight work-years at 20 ppm resulted in a notable increase in reaction time, correlating with higher accident probabilities .

Table: Neurobehavioral Effects from Styrene Exposure

| Exposure Level (ppm) | Effect Observed | Reference |

|---|---|---|

| 20 | 6.5% increase in choice reaction time | |

| Varies | Color confusion index increases |

Endocrine Disruption

Emerging research indicates that styrene may interfere with endocrine functions. Studies have suggested potential anti-estrogenic and anti-androgenic activities, particularly through its metabolites . This raises concerns about long-term exposure effects on reproductive health.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(chloromethyl)-4-ethenylbenzene (4-vinylbenzyl chloride) with high purity?

- Methodological Answer : The synthesis of 4-vinylbenzyl chloride typically involves the chloromethylation of styrene derivatives. Purification is critical and can be achieved via fractional distillation under reduced pressure (to avoid thermal decomposition) or column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures). Analytical techniques like GC-MS and H NMR should confirm purity (>98%) and structural integrity . Side reactions, such as di- or tri-chloromethylation, can be minimized by controlling reaction stoichiometry and temperature.

Q. Which spectroscopic methods are most effective for characterizing 1,4-bis(ethenyl)benzene derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming vinyl group positions and chloromethyl substitution patterns. For example, vinyl protons resonate at δ 5.2–6.8 ppm (split into doublets or triplets due to coupling) .

- GC-MS : Used to verify molecular weight and detect volatile byproducts.

- X-ray Crystallography : Resolves crystal packing and stereochemical ambiguities in solid-state derivatives .

Q. How can researchers mitigate safety risks when handling chloromethyl ethenylbenzenes in the lab?

- Methodological Answer : These compounds are irritants and potential carcinogens. Safety protocols include:

- Use of fume hoods and personal protective equipment (gloves, goggles).

- Storage in airtight containers with stabilizers (e.g., tert-butylcatechol for styrenic monomers) to prevent polymerization.

- Emergency neutralization protocols (e.g., using sodium bicarbonate for acid spills) .

Advanced Research Questions

Q. What strategies improve regioselectivity in the synthesis of 1-(chloromethyl)-3-ethenylbenzene versus its 4-isomer?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Groups : Electron-donating substituents (e.g., methoxy) on the benzene ring can direct chloromethylation to specific positions.

- Catalytic Systems : Lewis acids like AlCl or FeCl enhance electrophilic substitution but may require templating agents to control site specificity.

- Computational Screening : Density Functional Theory (DFT) models predict transition-state energies to optimize reaction pathways .

Q. How do palladium-catalyzed cross-coupling reactions enhance the functionalization of ethynylbenzene derivatives?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh)) enable Sonogashira or Heck couplings, linking ethynylbenzene to aryl halides or alkenes. Key considerations:

- Ligand Design : Bulky ligands (e.g., XPhos) improve catalytic efficiency and reduce homocoupling byproducts.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

- In Situ Monitoring : Raman spectroscopy tracks alkyne consumption rates .

Q. What computational models predict the polymerization behavior of styrene derivatives in novel copolymer systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model chain propagation and termination kinetics in styrene-1,4-bis(ethenyl)benzene copolymers.

- Monte Carlo Methods : Predict branching and crosslinking densities.

- Machine Learning : Trains on experimental datasets (e.g., reaction temperatures, initiator concentrations) to optimize monomer feed ratios .

Data Contradictions and Resolution

- vs. 13 : While lists chloromethylstyrene isomers as a mixture, specifies 4-vinylbenzyl chloride (pure isomer). Researchers must validate isomer ratios via H NMR integration or HPLC to resolve discrepancies.

- vs. 10 : emphasizes 1,4-bis(chloromethyl)benzene in organic electronics, whereas focuses on ethynyl-linked liquid crystals. Cross-disciplinary validation (e.g., thermal stability tests) is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.